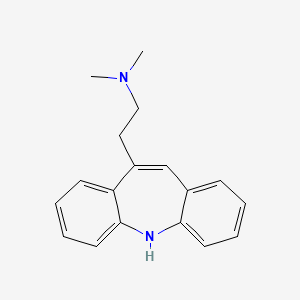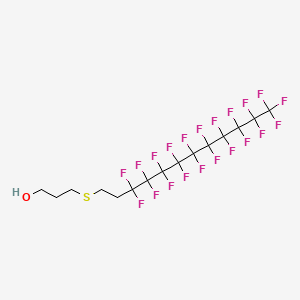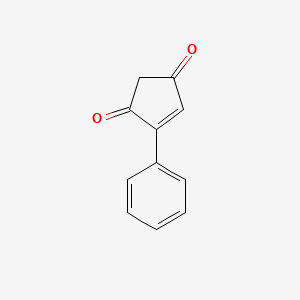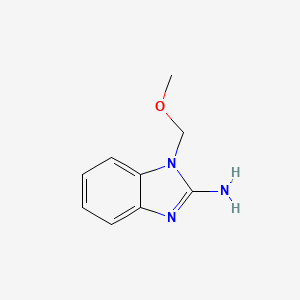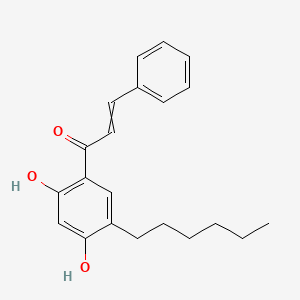![molecular formula C10H8OSSe B14672893 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde CAS No. 39857-07-3](/img/structure/B14672893.png)
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde is an organosulfur compound with a unique structure that includes a benzo[b]thiophene ring substituted with a methylseleno group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzo[b]thiophene-2-carboxaldehyde with methylselenol in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form a selenoxide or selenone.
Reduction: The formyl group can be reduced to a hydroxymethyl group or further to a methyl group.
Substitution: The formyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Hydroxymethyl or methyl derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and methylseleno groups, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxaldehyde: Lacks the methylseleno group, making it less reactive in certain chemical reactions.
3-Methylbenzo[b]thiophene-2-carboxaldehyde: Similar structure but with a methyl group instead of a methylseleno group, leading to different reactivity and applications
Uniqueness
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde is unique due to the presence of the methylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
39857-07-3 |
|---|---|
Molecular Formula |
C10H8OSSe |
Molecular Weight |
255.21 g/mol |
IUPAC Name |
2-methylselanyl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8OSSe/c1-13-10-8(6-11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 |
InChI Key |
XJNSIYGSOZYCQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=C(C2=CC=CC=C2S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)



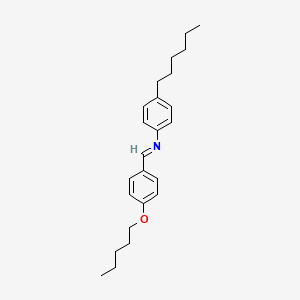

![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
